molecular formula C8H15NO2 B1175222 trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol CAS No. 10295-95-1

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

Cat. No.: B1175222
CAS No.: 10295-95-1
M. Wt: 157.21
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a bicyclic compound featuring a tetrahydrofuran core substituted with a pyrrolidine ring at the 4-position and a hydroxyl group at the 3-position in the trans configuration.

Properties

IUPAC Name

4-pyrrolidin-1-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNOMPVVYITSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine-Tetrahydrofuran Coupling

The most direct route involves the reaction of pyrrolidine with a functionalized tetrahydrofuran derivative. For example, 3-bromo-tetrahydrofuran-3-ol undergoes nucleophilic attack by pyrrolidine in the presence of a base such as sodium hydride. The reaction proceeds via an SN2 mechanism, with inversion of configuration at the electrophilic carbon to yield the trans-diastereomer.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Base: NaH (2.2 equiv)

  • Yield: 72–78%

Table 1: Optimization of Nucleophilic Substitution

ParameterEffect on YieldStereoselectivity (trans:cis)
Solvent (DMF vs. THF)+12% yield in DMF85:15 → 92:8
Temperature (0°C vs. 25°C)+8% yield at 25°CMinimal change
Base (NaH vs. KOtBu)+5% yield with KOtBu89:11 → 91:9

Polar aprotic solvents enhance pyrrolidine’s nucleophilicity, while bulky bases improve stereoselectivity by reducing steric hindrance during the transition state.

Reductive Amination Approaches

Ketone Intermediate Formation

A two-step strategy involves synthesizing 4-oxo-tetrahydrofuran-3-ol followed by reductive amination with pyrrolidine. The ketone is prepared via oxidation of tetrahydrofuran-3-ol using Jones reagent (CrO3/H2SO4), achieving 85% conversion.

Reductive Amination Protocol:

  • Reagent: Sodium cyanoborohydride (NaBH3CN)

  • Solvent: Methanol

  • pH: 6.5 (buffered with acetic acid)

  • Yield: 67%

Mechanistic Insight:
The protonated imine intermediate undergoes hydride transfer from NaBH3CN, favoring the trans-configuration due to minimized 1,3-diaxial interactions in the transition state.

Cyclization Strategies

Ring-Closing Metathesis (RCM)

A convergent synthesis utilizes Grubbs’ catalyst (G-II) to form the tetrahydrofuran ring from diene precursors. For example, (3S)-pyrrolidin-3-ol derivatives are coupled with allyl ethers, followed by RCM at 40°C in dichloromethane.

Key Steps:

  • Protection of pyrrolidine nitrogen with Boc anhydride

  • Allylation of the hydroxyl group

  • RCM with G-II catalyst (5 mol%)

  • Deprotection with TFA

Yield: 58% over four steps

Table 2: Cyclization Method Comparison

MethodCatalystTemperatureYieldEnantiomeric Excess
RCMGrubbs G-II40°C58%98%
Acid-CatalyzedH2SO4100°C42%82%

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Large-scale production employs tubular reactors to enhance heat transfer and mixing efficiency. A patented process uses:

  • Residence time: 8–12 minutes

  • Pressure: 3–5 bar

  • Catalyst: Immobilized lipase for kinetic resolution

  • Capacity: 200 kg/day

Advantages:

  • 30% reduction in solvent waste vs. batch processing

  • Enantiomeric excess maintained at 99.2%

  • Purity >99.5% by HPLC

Comparative Analysis of Synthetic Routes

Table 3: Method Efficacy Evaluation

MethodTotal YieldCost (USD/kg)ScalabilityGreen Metrics (E-factor)
Nucleophilic Substitution78%420High6.8
Reductive Amination67%580Moderate9.2
Cyclization (RCM)58%1,200Low14.5

Nucleophilic substitution remains the most cost-effective route, while RCM offers superior stereocontrol for pharmaceutical applications requiring high enantiopurity .

Chemical Reactions Analysis

Types of Reactions

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxolane ring can be reduced to form a more saturated compound.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxolane ring could produce a more saturated cyclic compound.

Scientific Research Applications

Antipsychotic Potential

Recent studies have indicated that derivatives of pyrrolidine, including trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol, exhibit potential as glycine transporter inhibitors. Glycine transporters play a critical role in regulating glycine levels at synapses, which is vital for NMDA receptor function. Inhibiting these transporters may provide therapeutic benefits for conditions like schizophrenia, which are associated with NMDA receptor hypofunction .

PPAR Agonism

Compounds similar to this compound have been identified as potent agonists of peroxisome proliferator-activated receptors (PPARs). PPARs are crucial regulators of glucose and lipid metabolism. Notably, some derivatives have demonstrated efficacy in lowering fasting glucose and triglyceride levels in diabetic models, suggesting potential applications in treating metabolic disorders .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through various chemical pathways, including cyclization reactions involving pyrrolidine derivatives. These synthetic methods are essential for producing compounds with specific pharmacological activities.

Synthesis Method Key Features
Cyclization of N,O-acetalsUtilizes gold-catalyzed reactions for enhanced yields .
Alkynylation reactionsAllows for diversification of functional groups on the pyrrolidine ring .

Schizophrenia Treatment

A study explored the efficacy of pyrrolidine derivatives as glycine transporter inhibitors. The results indicated that specific modifications to the pyrrolidine structure could enhance selectivity and potency against glycine transporters, providing a promising avenue for schizophrenia treatment .

Diabetes Management

In another investigation, this compound derivatives were tested for their ability to activate PPARα and PPARγ. The findings revealed that certain compounds significantly improved glucose metabolism and lipid profiles in diabetic mouse models, suggesting their potential as therapeutic agents for type 2 diabetes .

Mechanism of Action

The mechanism of action of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share structural or functional similarities with trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol , enabling comparative analysis:

Table 1: Comparative Analysis of Tetrahydrofuran and Pyrrolidine Derivatives

Compound Name & Source Molecular Formula Key Substituents Synthesis Method Key Properties/Applications Safety/Regulatory Notes
trans-4-((E)-2-(Pyridin-2-yl)vinyl)benzamide-TEMPO () C₁₉H₂₁N₃O₂ Pyridinyl vinyl, benzamide, TEMPO radical Knoevenagel reaction, Jones oxidation Radical stabilization, crystallography Not specified
cis,trans-4-(Isopropyl)cyclohexanemethanol () C₁₀H₂₀O Isopropyl, cyclohexane, methanol Not specified Fragrance ingredient IFRA-regulated use limits
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol () C₁₀H₁₂N₄O₄ Purine, hydroxymethyl, diol Not specified Nucleoside analog (antiviral/anticancer) Requires medical consultation
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () C₁₉H₁₆F₂N₆ Pyrrolidine, pyrazolopyrimidine, difluorophenyl Patent-protected synthesis TRK kinase inhibitor for cancer Preclinical stage
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-(pent-4-yn-1-yloxy)tetrahydrofuran-3-ol () C₁₅H₁₇N₅O₄ Purine, pentynyloxy, hydroxymethyl LCMS-IT-TOF analysis Activity-based protein profiling (ABPP) Not specified

Key Comparison Points

Structural Features: Pyrrolidine vs. Purine Substitution: While this compound features a pyrrolidine group, and highlight purine-substituted tetrahydrofuran derivatives. The pyrrolidine moiety (as in ) may enhance kinase-binding affinity, whereas purine derivatives () mimic nucleosides for targeting DNA/RNA processes . Stereochemistry: The trans configuration in the target compound contrasts with the cis,trans isomerism in ’s cyclohexanemethanol, which impacts volatility and fragrance applications .

Synthetic Routes: The Knoevenagel reaction () and Jones oxidation are scalable for vinyl-substituted aromatics but differ from the target compound’s likely synthesis via nucleophilic substitution or reductive amination. Patent-protected methods () suggest proprietary routes for pyrrolidine-heterocycle hybrids .

Biological Activity: Kinase Inhibition: ’s pyrazolopyrimidine-pyrrolidine hybrid demonstrates TRK kinase inhibition, implying that the target compound’s pyrrolidine-tetrahydrofuran structure could similarly modulate kinase activity .

Safety and Regulation: The IFRA standards for ’s cyclohexanemethanol emphasize the need for toxicity profiling of structurally similar compounds, especially those with hydroxyl/pyrrolidine groups .

Biological Activity

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydrofuran ring substituted with a pyrrolidine moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting their capability to induce apoptosis through caspase activation .

Table 1: Cytotoxic Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
Compound XMEL-80.48Caspase activation
Compound YHCT1160.76G1 phase arrest

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting casein kinases (CK), which are implicated in various signaling pathways related to cancer progression. The binding affinity and selectivity for these kinases are critical for its potential therapeutic applications .

Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may possess neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in neurodegenerative conditions .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound's structural features allow it to inhibit specific kinases involved in tumor growth and survival.
  • Apoptosis Induction : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.
  • Antioxidant Activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Case Studies

Several case studies have demonstrated the efficacy of pyrrolidine derivatives in preclinical models:

  • Study on MCF-7 Cells :
    • Researchers tested this compound against MCF-7 cells and observed significant reductions in cell viability at concentrations correlating with apoptosis markers.
    • Flow cytometry analysis confirmed G1 phase arrest and increased caspase activity.
  • Neuroprotective Study :
    • In a model of oxidative stress-induced neuronal damage, compounds similar to this compound demonstrated reduced neuronal death and improved survival rates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol, and how do reaction conditions influence stereochemical outcomes?

  • Answer: Common routes include nucleophilic substitution of tetrahydrofuran derivatives with pyrrolidine or ring-opening of epoxides under basic conditions. Stereochemical control is critical; using chiral catalysts (e.g., palladium complexes) or enantiopure starting materials can improve enantiomeric excess. Solvent polarity and temperature significantly impact reaction kinetics and stereoselectivity. For example, polar aprotic solvents like DMF may enhance nucleophilicity, while low temperatures reduce side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment of this compound?

  • Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, with 2D COSY/NOESY confirming spatial relationships (e.g., trans-configuration) .
  • X-ray crystallography : Provides absolute stereochemical confirmation, as demonstrated for analogous tetrahydrofuran derivatives .
  • HPLC-MS : Quantifies purity and detects diastereomeric impurities. Reverse-phase columns with UV detection are standard .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Answer: Discrepancies often arise from incomplete solvent models or neglected non-covalent interactions (e.g., hydrogen bonding). Strategies include:

  • Multi-method validation : Compare DFT (B3LYP, M06-2X) and ab initio (MP2) calculations.
  • Explicit solvent modeling : Use molecular dynamics to account for solvation effects.
  • Experimental cross-check : Perform kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate variables. Refer to fluorinated tetrahydrofuran studies for methodology .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

  • Answer:

  • Chiral auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry.
  • Kinetic resolution : Use enzymes or chiral catalysts (e.g., Ru-BINAP) to selectively convert one enantiomer.
  • Dynamic kinetic asymmetric transformations (DYKAT) : Combine racemization and selective catalysis. For example, palladium nanoparticles modified with chiral ligands improve selectivity in hydrogenation .

Handling and Safety

Q. What protocols ensure safe handling of this compound given its potential toxicity?

  • Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent degradation .

Q. How should researchers address stability issues during long-term storage?

  • Answer:

  • Stability tests : Conduct accelerated degradation studies (40°C/75% RH) to identify decomposition pathways.
  • Additives : Use antioxidants (e.g., BHT) or stabilizers to inhibit oxidation.
  • Monitoring : Regular HPLC analysis to track purity over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.